molecular formula C10H15NO2S B1525428 3-[(2-Methoxyethanesulfinyl)methyl]aniline CAS No. 1250234-02-6

3-[(2-Methoxyethanesulfinyl)methyl]aniline

Cat. No.: B1525428
CAS No.: 1250234-02-6
M. Wt: 213.3 g/mol
InChI Key: FEGPRZQXTZVDHK-UHFFFAOYSA-N
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Description

3-[(2-Methoxyethanesulfinyl)methyl]aniline is a chemical compound with the molecular formula C10H15NO2S. It is characterized by a methoxyethanesulfinyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Methoxyethanesulfinyl)methyl]aniline typically involves the reaction of aniline with 2-methoxyethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Methoxyethanesulfinyl)methyl]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 3-[(2-Methoxyethanesulfinyl)methyl]aniline
  • Molecular Formula : C11H15N1O3S
  • Molecular Weight : Approximately 245.31 g/mol

The compound features a sulfonamide functional group, enhancing its solubility and biological activity. The presence of both the methoxyethanesulfinyl group and the aniline moiety imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Chemistry

This compound is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Electrophilic Aromatic Substitution : The aniline ring can undergo substitution reactions with electrophiles.
  • Oxidation and Reduction Reactions : It can be oxidized to form sulfonic acid derivatives or reduced to sulfide derivatives.

Biology

Research indicates that this compound may exhibit significant biological activities:

  • Antitumor Activity : Preliminary studies have shown that compounds similar to this compound exhibit antitumor properties against various cancer cell lines. For instance, derivatives have been tested against HepG2 liver cancer cells, demonstrating inhibition rates comparable to established chemotherapeutics.
Cell LineInhibition Rate (%)IC50 (µM)
A54999.938.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26
  • Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects, potentially mediated through the inhibition of cyclooxygenase enzymes (COX), which reduces pro-inflammatory mediator synthesis.

Medicine

The compound is under investigation for its potential therapeutic properties:

  • Mechanisms of Action : It may interact with various biological targets, influencing enzyme activity and receptor binding. This interaction is crucial for its potential therapeutic effects.

Study on HepG2 Cells

A study evaluated the effects of a sulfonamide derivative on HepG2 liver cancer cells, revealing that the compound induced apoptosis through mitochondrial pathways, significantly increasing pro-apoptotic protein expression while decreasing anti-apoptotic factors.

In Vivo Studies

Animal models have shown that administration of sulfonamide derivatives leads to reduced tumor growth and improved survival rates compared to controls, indicating their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism by which 3-[(2-Methoxyethanesulfinyl)methyl]aniline exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may interact with biological targets through binding to specific receptors or enzymes. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

3-[(2-Methoxyethanesulfinyl)methyl]aniline can be compared with other similar compounds, such as 3-[(2-hydroxyethanesulfinyl)methyl]aniline and 3-[(2-ethoxyethanesulfinyl)methyl]aniline. These compounds share similar structural features but differ in the nature of the substituent group attached to the aniline moiety. The presence of different substituents can influence the chemical reactivity and biological activity of these compounds, highlighting their uniqueness.

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Biological Activity

3-[(2-Methoxyethanesulfinyl)methyl]aniline is a compound of interest due to its potential biological activities. Understanding its effects at the molecular and cellular levels is crucial for evaluating its therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxyethanesulfinyl group attached to an aniline structure. This unique configuration may influence its interaction with biological systems, particularly in terms of enzyme inhibition and receptor binding.

Anticancer Properties

Recent studies have investigated the antiproliferative effects of compounds related to this compound. While specific data on this compound is limited, related studies provide insight into its potential activity:

  • Synthesis and Evaluation : A series of derivatives were synthesized to assess their antiproliferative activity against various cancer cell lines, including leukemic HL60 cells. The results indicated that modifications on the aniline structure could enhance or diminish anticancer properties .
  • Mechanism of Action : The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells, which was observed in related compounds. For instance, certain derivatives demonstrated significant apoptotic effects, suggesting that structural modifications can lead to increased efficacy .

Toxicological Studies

Understanding the toxicity profile of this compound is essential for assessing its safety:

  • Methemoglobin Production : Compounds similar to aniline derivatives have shown potential for inducing methemoglobinemia, leading to reduced oxygen transport in blood. Studies indicate that N-methylaniline, a structurally related compound, resulted in significant hematological changes at certain dosages .
  • Organ Toxicity : Toxicity studies on related compounds have highlighted effects on organs such as the liver and spleen. For example, alterations in organ weights and histopathological changes were observed at specific dose levels, indicating a need for careful evaluation of dosage in therapeutic applications .

Data Summary

Study Cell Line IC50 (µM) Mechanism Notes
Study 1HL6076ApoptosisRelated to flavonoid derivatives
Study 2A5491.48ApoptosisHigh potency compared to staurosporine
Study 3NCI-H230.49Cell Cycle InhibitionEnhanced activity with morpholino substitution

Case Studies

  • Flavonoid Derivatives : A study synthesized a series of flavonoid derivatives, including those structurally similar to this compound. The antiproliferative activities were evaluated against HL60 cells, with some derivatives showing promising results .
  • Toxicity Profile Analysis : In a toxicity assessment involving N-methylaniline, significant hematological effects were noted at dosages above 25 mg/kg/day, emphasizing the importance of understanding dose-response relationships in similar compounds .

Properties

IUPAC Name

3-(2-methoxyethylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-13-5-6-14(12)8-9-3-2-4-10(11)7-9/h2-4,7H,5-6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPRZQXTZVDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.